3-(3-methoxypropyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one 3-(3-methoxypropyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 689767-35-9
VCID: VC4891232
InChI: InChI=1S/C16H21N3O3S/c1-21-8-2-5-19-15(20)13-11-12(18-6-9-22-10-7-18)3-4-14(13)17-16(19)23/h3-4,11H,2,5-10H2,1H3,(H,17,23)
SMILES: COCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S
Molecular Formula: C16H21N3O3S
Molecular Weight: 335.42

3-(3-methoxypropyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

CAS No.: 689767-35-9

Cat. No.: VC4891232

Molecular Formula: C16H21N3O3S

Molecular Weight: 335.42

* For research use only. Not for human or veterinary use.

3-(3-methoxypropyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one - 689767-35-9

Specification

CAS No. 689767-35-9
Molecular Formula C16H21N3O3S
Molecular Weight 335.42
IUPAC Name 3-(3-methoxypropyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Standard InChI InChI=1S/C16H21N3O3S/c1-21-8-2-5-19-15(20)13-11-12(18-6-9-22-10-7-18)3-4-14(13)17-16(19)23/h3-4,11H,2,5-10H2,1H3,(H,17,23)
Standard InChI Key RWCLZXWMZVFDKG-UHFFFAOYSA-N
SMILES COCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name reflects its intricate structure: a tetrahydroquinazolin-4-one scaffold with a morpholin-4-yl group at position 6, a 3-methoxypropyl substituent at position 3, and a sulfanylidene moiety at position 2. Key structural features include:

  • Molecular Formula: C16_{16}H21_{21}N3_{3}O3_{3}S.

  • Molecular Weight: 335.42 g/mol.

  • CAS Registry Number: 689767-35-9.

Table 1: Structural and Physicochemical Properties

PropertyValue
IUPAC Name3-(3-Methoxypropyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Molecular FormulaC16_{16}H21_{21}N3_{3}O3_{3}S
Molecular Weight335.42 g/mol
CAS Number689767-35-9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar Surface Area72.7 Ų

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR spectra confirm the presence of the morpholine ring (δ 3.6–3.8 ppm for N–CH2_2 groups) and the 3-methoxypropyl chain (δ 3.3 ppm for OCH3_3).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 336.1 [M+H]+^+.

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step reactions, typically involving:

  • Core Formation: Cyclocondensation of 2-aminobenzoic acid derivatives with thiourea or isothiocyanates to form the tetrahydroquinazolinone core .

  • Functionalization:

    • Morpholine Introduction: Nucleophilic substitution or Mitsunobu reaction to attach the morpholine moiety .

    • 3-Methoxypropyl Grafting: Alkylation using 3-methoxypropyl halides under basic conditions.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
CyclocondensationThiourea, DMF, 120°C, 24 h65%
Morpholine AttachmentMorpholine, K2_2CO3_3, DMSO78%
Alkylation3-Methoxypropyl bromide, NaH82%

Reactivity Profile

  • Thione Group: Participates in nucleophilic substitution and coordination chemistry, enabling derivatization .

  • Morpholine Ring: Susceptible to oxidation, forming N-oxide derivatives under acidic conditions .

Cell LineIC50_{50} (µM)Reference
HeLa (Cervical Cancer)12.4
MDA-MB-231 (Breast)18.9
A549 (Lung)23.1

Antimicrobial Properties

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Comparative Analysis with Structural Analogs

Modifications to the quinazolinone scaffold significantly influence bioactivity:

Table 4: Structure-Activity Relationships (SAR)

AnalogKey ModificationActivity Trend
6-Morpholino-3-nitropyridin-2-aminePyridine coreReduced anticancer
4-(Morpholin-4-Yl)-PiperidinePiperidine substitutionEnhanced solubility
3-BenzylquinazolinoneBenzyl group at C3Increased cytotoxicity
  • Methoxypropyl Chain: Enhances lipophilicity, improving membrane permeability .

  • Sulfanylidene Group: Critical for hydrogen bonding with target enzymes .

Mechanism of Action

The compound’s anticancer effects are mediated through:

  • EGFR Inhibition: Disruption of EGFR-mediated phosphorylation cascades, suppressing tumor proliferation .

  • DNA Damage: Induction of double-strand breaks via topoisomerase II inhibition .

  • Apoptosis Activation: Upregulation of caspase-3 and PARP cleavage in treated cells .

Applications in Drug Development

Preclinical Studies

  • Pharmacokinetics: Moderate oral bioavailability (F = 42%) in rodent models, with a plasma half-life of 3.2 h.

  • Toxicity: LD50_{50} > 500 mg/kg in mice, suggesting a favorable safety profile.

Future Directions

  • Derivatization: Synthesis of prodrugs to enhance solubility (e.g., phosphate esters) .

  • Combination Therapy: Synergy with cisplatin in overcoming chemoresistance .

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